N-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]amine
Overview
Description
N-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]amine is a heterocyclic organic compound featuring a thiazole ring. Thiazoles are known for their diverse biological activities and are integral to various pharmacological agents . This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .
Mechanism of Action
Target of Action
Thiazole derivatives, to which this compound belongs, have been found to exhibit a broad spectrum of biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with various biological targets to exert their effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom , which could be key to its interaction with biological targets.
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]amine. For instance, thiazole is stable under acidic conditions but is hydrolyzed under alkaline conditions . Therefore, the pH of the environment could potentially influence the stability and efficacy of the compound.
Biochemical Analysis
Biochemical Properties
N-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]amine plays a crucial role in biochemical reactions due to its unique structure. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiazole derivatives have been shown to interact with enzymes like acetylcholinesterase, which is involved in neurotransmitter breakdown . The interaction between this compound and these enzymes can lead to inhibition or activation, affecting various biochemical pathways.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives can modulate signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Additionally, this compound can impact gene expression by binding to specific transcription factors, thereby altering the transcription of target genes.
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to active sites of enzymes, leading to competitive inhibition. For instance, it can inhibit acetylcholinesterase by binding to its active site, preventing the breakdown of acetylcholine . Additionally, this compound can activate certain enzymes by inducing conformational changes that enhance their activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can degrade over time, leading to a decrease in their biological activity
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhancing cognitive function by inhibiting acetylcholinesterase . At high doses, it may cause toxic or adverse effects, including neurotoxicity and hepatotoxicity. The threshold effects and toxicity levels of this compound need to be carefully studied to determine safe dosage ranges.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, thiazole derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . The effects of this compound on metabolic flux and metabolite levels are important areas of research.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, such as organic cation transporters . Additionally, binding proteins can affect its localization and accumulation within cells, influencing its biological activity.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. This compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]amine typically involves the reaction of 4-methyl-1,3-thiazole-5-carbaldehyde with methylamine under controlled conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions at specific positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines.
Substitution: Formation of halogenated thiazole derivatives.
Scientific Research Applications
N-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]amine has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole structure.
Uniqueness
N-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]amine is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Biological Activity
N-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]amine is a thiazole derivative that has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including biochemical properties, cellular effects, molecular mechanisms, and applications in scientific research.
This compound is characterized by its unique thiazole structure, which allows it to interact with various enzymes and proteins. Notably, thiazole derivatives have been shown to inhibit acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter breakdown. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, potentially enhancing cognitive functions .
Table 1: Interaction with Enzymes
Enzyme | Effect | Mechanism |
---|---|---|
Acetylcholinesterase | Inhibition | Competitive binding to active site |
Various kinases | Modulation of signaling pathways | Altered phosphorylation states |
2. Cellular Effects
The compound influences several cellular processes, including cell signaling pathways and gene expression. Research indicates that it can modulate the MAPK/ERK pathway, which is essential for cell proliferation and differentiation. Additionally, studies have shown that this compound can induce apoptosis in cancer cells by interfering with the cell cycle.
Case Study: Anticancer Activity
In a study involving MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, various thiazole derivatives were tested for their cytotoxic effects. The compound demonstrated significant antiproliferative activity with an IC50 value of 2.57 µM against MCF-7 cells, indicating its potential as an anticancer agent .
3. Molecular Mechanism
The molecular mechanism underlying the biological activity of this compound involves binding interactions with biomolecules that lead to enzyme inhibition or activation. For instance, its ability to inhibit AChE suggests a competitive inhibition model where the compound occupies the enzyme's active site.
Moreover, it has been observed to induce cell cycle arrest at the pre-G1 phase in MCF-7 cells, leading to increased early and late apoptosis rates . This mechanism highlights its potential utility in cancer therapy.
Table 2: Cytotoxic Activity Summary
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 2.57 | Apoptosis induction |
HepG2 | 7.26 | Cell cycle arrest |
4. Applications in Scientific Research
This compound has several applications across different fields:
Chemistry: It serves as a building block for synthesizing more complex molecules due to its reactive thiazole structure.
Biology: Investigated for antimicrobial and antifungal properties, it shows promise as a therapeutic agent against various pathogens.
Medicine: The compound is being explored for drug development aimed at treating neurodegenerative diseases and certain types of cancer.
Industry: Utilized in producing dyes and biocides, showcasing its versatility beyond medicinal applications.
Properties
IUPAC Name |
N-methyl-1-(4-methyl-1,3-thiazol-5-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S/c1-5-6(3-7-2)9-4-8-5/h4,7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKCGXFXUGSQGTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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